Relevance: Rimantadine is the direct synthetic precursor to 3-(1-Aminoethyl)adamantan-1-ol. One study investigates the hydroxylation of Rimantadine hydrochloride as a synthetic route to produce 3-(1-Aminoethyl)adamantan-1-ol. [] Both compounds share the core adamantane cage and the 1-aminoethyl substituent, making them structurally very similar. []
7-[3-(1-Aminoethyl)-1-pyrrolidinyl]-1,4-dihydro-4-oxoquinoline and 1,8-naphthyridine-3-carboxylic Acids
Compound Description: This refers to a series of quinolone and naphthyridine antibacterial agents that incorporate a 7-[3-(1-Aminoethyl)-1-pyrrolidinyl] side chain. This specific side chain and its stereochemistry significantly influence the potency and in vivo efficacy of these antibacterials against both Gram-negative and Gram-positive bacteria. Notably, the (3R,1S)-3-(1-aminoethyl)pyrrolidine configuration exhibits a marked increase in activity against Gram-positive bacteria and improved oral efficacy compared to its 7-[3-(aminomethyl)-1-pyrrolidinyl] counterparts. []
Relevance: While these compounds belong to the quinolone and naphthyridine class, distinct from 3-(1-Aminoethyl)adamantan-1-ol, they offer a comparative study on the impact of the 1-aminoethyl moiety on biological activity. Both groups of compounds possess the 1-aminoethyl group, highlighting its potential significance in pharmaceutical applications. []
Compound Description: t-AUCB is a potent and selective soluble epoxide hydrolase (sEH) inhibitor. By inhibiting sEH, t-AUCB prevents the breakdown of epoxyeicosatrienoic acids (EETs), molecules with vasodilatory and neuroprotective properties. Studies demonstrate t-AUCB's neuroprotective effects in rat models of ischemic stroke, reducing infarct volume and improving functional outcomes. [, ]
Relevance: This compound shares the adamantane moiety with 3-(1-Aminoethyl)adamantan-1-ol. This structural similarity suggests a potential for shared pharmacological targets or mechanisms, particularly considering the involvement of adamantane derivatives in various therapeutic applications. [, ]
3-(1-Hydroxyindolizin-3-yl)-succinimides and 3-(1-Hydroxyindolizin-3-yl)-cyclopentanones
Compound Description: These compounds represent a class of indolizin-1-ol derivatives synthesized through reactions involving pyridines, Michael acceptors, and difluorocyclopropenes. [] They readily undergo aerobic dehydrogenation, leading to the formation of intensely colored dyes. Notably, the 3-(1-hydroxyindolizin-3-yl)-maleimides, derived from these compounds, exhibit high electrophilicity, reacting with various nucleophiles and showcasing potential for further derivatization. []
Relevance: These compounds highlight the reactivity and synthetic utility of hydroxylated heterocyclic systems, similar to the 1-hydroxyadamantane core found in 3-(1-Aminoethyl)adamantan-1-ol. The presence of the hydroxyl group in both cases allows for potential derivatization and exploration of various chemical transformations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-1903 is an agonist of hydroxycarboxylic acid receptor 2 (HCA2), known previously as G protein-coupled receptor 109A (GPR109A). It reduces forskolin-induced cAMP production in a homogenous time-resolved fluorescence (HTRF) assay using CHO cells expressing the human receptor (EC50 = 12.9 nM). MK-1903 is selective for HCA2 over a panel of G protein-coupled receptors (GPCRs) and ion channels (IC50s = >10 µM for all). It reduces plasma free fatty acid levels in fasted rats when administered at doses ranging from 0.001 to 100 mg/kg. MK 1903 is a potent GPR109A agonist that lowers free fatty acids in humans and may be used in the treatment of obesity and related weight disorders. MK 1903 is a potent and selective hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) full agonist. MK 1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay (EC50 values are 12.9 and 51 nM respectively).
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).